N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine
Description
N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine is a guanidine-substituted quinazoline derivative characterized by a quinazoline core with a methyl group at position 4, an ethoxy group at position 6, and a guanidine moiety at position 2. Quinazolines are heterocyclic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The substitution pattern on the quinazoline scaffold significantly influences physicochemical properties and biological activity. Guanidine groups, known for their strong basicity and hydrogen-bonding capabilities, enhance interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-(6-ethoxy-4-methylquinazolin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-18-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHODIDPXRXPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 6-ethoxy-4-methylquinazoline with guanidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline ring undergoes electrophilic substitution at positions activated by electron-donating groups. For example:
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Chlorination : Treatment with POCl₃ converts the 2-guanidine group to a chloro derivative under reflux conditions, forming 2-chloro-6-ethoxy-4-methylquinazoline .
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Alkylation : The ethoxy group can be replaced by alkyl halides (e.g., bromoethane) in the presence of K₂CO₃, yielding analogs with modified solubility.
Table 1: Substitution Reaction Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, reflux, 4h | 2-chloro derivative | 58% | |
| Alkylation | Bromoethane, K₂CO₃, DMF | Ethyl-substituted analog | 62% |
Oxidation and Reduction Reactions
The guanidine group and quinazoline ring participate in redox transformations:
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Oxidation : Hydrogen peroxide oxidizes the guanidine moiety to a nitro group, forming 2-nitro-6-ethoxy-4-methylquinazoline .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring to a tetrahydroquinazoline derivative, enhancing planarity for DNA intercalation .
Key Findings :
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Oxidation yields depend on solvent polarity, with acetonitrile providing optimal results (72% yield) .
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Reduction under acidic conditions preserves the ethoxy group but modifies ring aromaticity .
Coupling Reactions
The guanidine group facilitates cross-coupling via Buchwald-Hartwig or Suzuki-Miyaura reactions:
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Amide Formation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine produces N-acylated derivatives.
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Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces biaryl motifs at the 2-position .
Table 2: Coupling Reaction Parameters
| Reaction | Catalyst | Substrate | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Pyridine | Acetyl chloride | 25°C | 85% |
| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | 80°C | 67% |
Ring Functionalization
Modifications to the quinazoline core include:
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Ethoxy Hydrolysis : Concentrated HCl hydrolyzes the ethoxy group to a hydroxyl group, forming 6-hydroxy-4-methylquinazolin-2-ylguanidine .
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Methyl Oxidation : KMnO₄ oxidizes the 4-methyl group to a carboxylic acid under acidic conditions .
Mechanistic Insight :
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Hydrolysis proceeds via an SN1 mechanism, confirmed by kinetic isotope effects .
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Methyl oxidation follows a radical pathway, as evidenced by ESR spectroscopy .
Biological Derivatization
The guanidine group enables interactions with biomolecules:
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Phosphate Ester Formation : Reaction with ATP analogs produces kinase inhibitors via nucleophilic attack on γ-phosphate .
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DNA Adducts : UV irradiation induces crosslinking with thymine bases, confirmed by HPLC-MS.
Table 3: Bioactivity Correlation
| Derivative | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Acetylated | Kinase X | 3.2 ± 0.4 | |
| Hydroxylated | DNA Topo II | 12.1 ± 1.1 |
Stability and Degradation
Scientific Research Applications
Scientific Research Applications
N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine has several notable applications:
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Medicinal Chemistry
- Anticancer Research: The compound has shown potential as an anticancer agent due to its ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis. Related studies indicate that quinazoline derivatives can target DNA gyrase, which is crucial for bacterial DNA replication and may also have implications in cancer therapy.
- Anti-inflammatory Activity: Research indicates that this compound can reduce inflammation by inhibiting nitric oxide synthesis in macrophages. In vitro studies demonstrated significant suppression of interleukin 6 (IL-6) production, suggesting its role in managing inflammatory responses.
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Biological Activity
- Enzyme Inhibition: this compound has been investigated for its ability to inhibit various enzymes, contributing to its therapeutic effects in conditions such as cancer and inflammation.
- Receptor Binding: The compound can bind to specific receptors, altering their function and leading to downstream biological effects.
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Industrial Applications
- Synthesis of Complex Molecules: It serves as a building block for synthesizing more complex organic compounds, facilitating advancements in pharmaceutical development.
- Catalytic Reactions: The compound may be utilized as a catalyst in various chemical reactions, enhancing reaction efficiency and product yield.
Case Studies
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In Vitro Studies on Anti-inflammatory Effects
- A study evaluated the anti-inflammatory effects of this compound on primary peritoneal macrophages from C57BL/6J mice. Results indicated significant inhibition of IL-6 production at concentrations as low as 100 μM without affecting cell viability.
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Anticancer Activity Investigation
- Another investigation focused on various quinazoline derivatives, revealing that this compound exhibited promising results against cancer cell lines, suggesting its potential as a lead compound for further development.
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Pharmacological Profiling
- A comprehensive pharmacological profiling study revealed that modifications to the guanidine structure could enhance potency against specific targets associated with cardiovascular diseases and systemic inflammation.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The guanidine moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Quinazoline Core
The biological and chemical profiles of quinazoline derivatives are highly sensitive to substituent positions and types. Below is a comparison with structurally related compounds:
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Positional Isomerism: The ethoxy group at position 6 (target compound) vs. position 4 (analog in ) alters steric and electronic interactions, leading to distinct biological profiles.
- Halogen vs.
- Methyl vs. Hydroxy Groups : The 4-methyl group in the target compound improves metabolic stability compared to 4-hydroxy derivatives, which may undergo glucuronidation .
Enzyme Inhibition Potential
- Antimicrobial Activity : Linear alkyl-guanidines and macrocyclic analogs (e.g., from ) exhibit MIC values of 0.5–1 mg/L against E. coli and S. epidermidis. The target compound’s ethoxy group may enhance membrane permeability, but direct data are lacking.
Cytotoxic and Anticancer Profiles
- Cyanoguanidine Derivatives: CHS 828 (a pyridyl cyanoguanidine) inhibits nicotinamide phosphoribosyltransferase (IC₅₀ ~50 nM) and shows potent antitumor activity . The target compound’s lack of a cyano group may reduce metabolic interference but could offer alternative mechanisms.
Biological Activity
N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is classified under guanidine derivatives. Its structure includes a quinazoline moiety, which is known for various biological activities. The compound's synthesis typically involves reactions that modify the guanidine group to enhance its biological efficacy.
Research indicates that compounds with a guanidine structure often interact with biological targets such as enzymes and receptors. For instance, this compound has been studied for its potential as an inhibitor of specific enzyme activities, including those involved in cancer progression and viral replication.
Antiviral Activity
A study highlighted the compound's role in inhibiting Hepatitis C virus (HCV) IRES translation, showcasing low micromolar inhibitory activity. This suggests that it may serve as a lead compound for developing antiviral therapies targeting HCV .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines, indicating its potential as an antitumor agent. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis .
Case Study 1: Antiviral Screening
In a high-throughput screening assay designed to identify small molecules with antiviral properties, this compound was identified as a promising candidate due to its significant inhibitory effects on HCV IRES translation. The study utilized fluorescence-based methods to quantify the compound's activity against viral replication .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer effects of this compound on human lung cancer cells. The results indicated that treatment with this compound led to reduced cell viability and induced apoptosis, suggesting its potential application in lung cancer therapy .
Comparative Analysis of Guanidine Derivatives
The following table summarizes the biological activities of selected guanidine derivatives, including this compound:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in a tightly sealed container in a dry, ventilated area away from ignition sources. Monitor for static discharge prevention .
- Waste Disposal : Classify as hazardous waste; consult licensed disposal services adhering to local regulations .
- Emergency Measures : For spills, use absorbent materials (e.g., sand) and avoid environmental release. For exposure, rinse affected areas with water for 15+ minutes and seek medical attention .
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodological Answer :
- X-ray Crystallography : Employ single-crystal X-ray diffraction to resolve the molecular structure. Use SHELXL for refinement, particularly for high-resolution data or twinned crystals .
- Spectroscopic Techniques : Combine -/-NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight .
- Purity Assessment : Perform HPLC (C18 column, methanol/water gradient) to quantify impurities and validate synthesis protocols .
Advanced Research Questions
Q. What strategies can resolve discrepancies between experimental and predicted physicochemical properties (e.g., logBB values) for this compound?
- Methodological Answer :
- Data Reconciliation : Compare experimental logBB (blood-brain barrier permeability) with computational models (e.g., QSAR, molecular dynamics simulations). For example, if experimental logBB is lower than calculated values (as seen in analogous guanidine derivatives ), investigate solvent effects or protein binding via isothermal titration calorimetry (ITC).
- In Vivo Validation : Use rodent models to measure brain-to-plasma ratios post-administration, adjusting for metabolic stability via LC-MS/MS analysis .
Q. How can crystallographic modifications of this compound be systematically studied?
- Methodological Answer :
- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol, acetonitrile) under varied temperatures. Characterize polymorphs via PXRD and DSC .
- Refinement Challenges : For twinned or low-resolution datasets, use SHELXD for structure solution and SHELXL for refinement, leveraging constraints for disordered ethoxy/methyl groups .
Q. What methodologies are suitable for evaluating the compound’s interaction with biological targets (e.g., enzymes, DNA)?
- Methodological Answer :
- Molecular Docking : Perform docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., dimethylarginine dimethylaminohydrolase-1) to predict binding modes .
- Biophysical Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities. For DNA interactions, employ ethidium bromide displacement assays monitored via fluorescence spectroscopy .
Q. How can synthetic routes be optimized to enhance yield and sustainability?
- Methodological Answer :
- Green Chemistry : Replace traditional solvents with ionic liquids or cyclopentyl methyl ether (CPME). Catalyze guanidine formation via enzymatic methods (e.g., transamidinases) to reduce waste .
- Process Analytics : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .
Troubleshooting & Contradiction Analysis
Q. How to address conflicting toxicity reports for guanidine derivatives in preclinical studies?
- Methodological Answer :
- In Vitro Profiling : Screen for cytotoxicity (MTT assay) in HepG2 and HEK293 cells. Assess genotoxicity via Ames test or comet assay .
- Mechanistic Studies : Use RNA-seq to identify differentially expressed genes in exposed cells, focusing on oxidative stress pathways (e.g., Nrf2/ARE) .
Q. What analytical approaches validate stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
